molecular formula C5H6BrN3 B2727631 3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 1540389-59-0

3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B2727631
CAS No.: 1540389-59-0
M. Wt: 188.028
InChI Key: BTPCIRMLTUIDND-UHFFFAOYSA-N
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Description

3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that contains a bromine atom attached to a pyrrolo[2,1-c][1,2,4]triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole typically involves the bromination of a pyrrolo[2,1-c][1,2,4]triazole precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde.

Scientific Research Applications

3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. Additionally, the triazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
  • 3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
  • 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Uniqueness

3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to its chloro and iodo analogs, the bromine derivative often exhibits different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-8-7-4-2-1-3-9(4)5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCIRMLTUIDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540389-59-0
Record name 3-bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
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